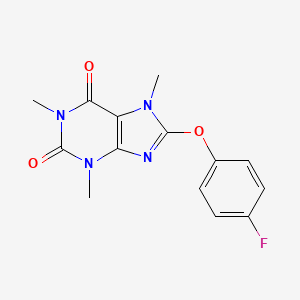

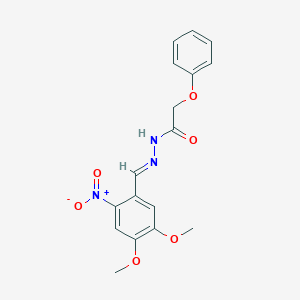

![molecular formula C17H27N3O3 B5565545 2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)

2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

カタログ番号 B5565545

分子量: 321.4 g/mol

InChIキー: IPXPSCWLABIOMU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the isoxazole ring, and the attachment of the methoxyethyl group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. This structure is often found in many natural products and pharmaceuticals. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring, for example, might undergo reactions typical of aromatic heterocycles. The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its size, shape, functional groups, and the presence of any chiral centers .科学的研究の応用

Antihypertensive Activity

- The study on antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones found that these compounds exhibited significant antihypertensive effects in spontaneously hypertensive rats, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

CCR8 Antagonists

- Another study highlighted CCR8 antagonists among the 3,9-diazaspiro[5.5]undecane derivatives, which are useful for treating chemokine-mediated diseases, especially respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Dopamine D3 Receptor Selectivity

- Research on derivatives of diazaspiro compounds focused on reducing ligand promiscuity across aminergic G-protein-coupled receptors . This study provided insights into the selective targeting of the dopamine D3 receptor, minimizing off-target interactions (Reilly et al., 2019).

Chiral Separation and Configuration

- The chiral separation and determination of configuration in spirocyclic compounds highlight their importance in the pharmaceutical industry, where they can serve as active ingredients, catalysts, or surface modifiers (Liang et al., 2008).

Synthesis of Nitrogen-Containing Heterocycles

- A study on the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction demonstrates the synthetic versatility of diazaspiro[5.5]undecane compounds (Aggarwal et al., 2014).

将来の方向性

特性

IUPAC Name |

2-(2-methoxyethyl)-9-[(3-methyl-1,2-oxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-14-11-15(23-18-14)12-19-7-5-17(6-8-19)4-3-16(21)20(13-17)9-10-22-2/h11H,3-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXPSCWLABIOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCC3(CCC(=O)N(C3)CCOC)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

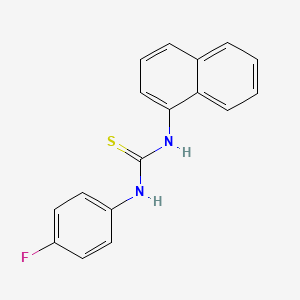

![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)

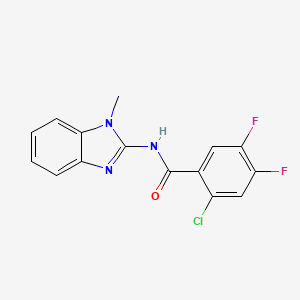

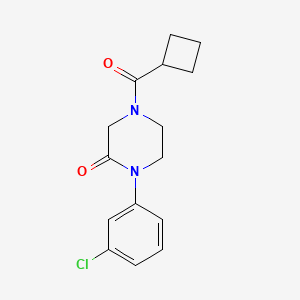

![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)

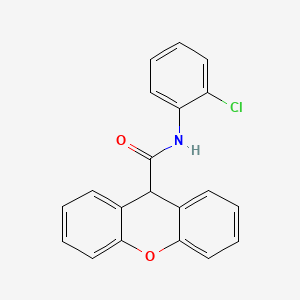

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

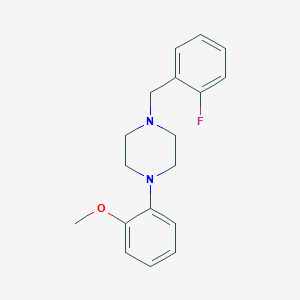

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)